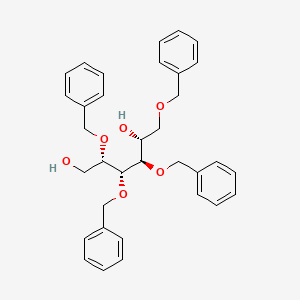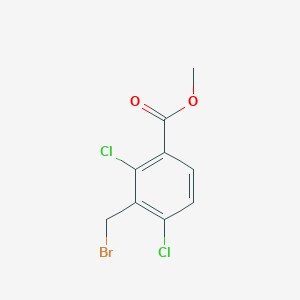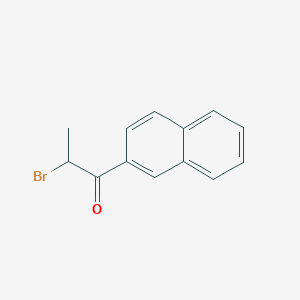
2,3,4,6 -Tetra-O-benzyl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-D-glucitol is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be selectively removed under specific conditions to yield the desired product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol typically involves the benzylation of D-glucitol. The process begins with the protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions must be carefully controlled to ensure selective benzylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-benzyl-D-glucitol follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding D-glucitol.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: D-glucitol.
Substitution: Various substituted glucitol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-benzyl-D-glucitol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving carbohydrate moieties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucitol primarily involves its role as a protecting group in organic synthesis. The benzyl groups protect the hydroxyl groups of D-glucitol from unwanted reactions, allowing for selective functionalization at other positions. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to yield the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucitol: Similar to 2,3,4,6-Tetra-O-benzyl-D-glucitol but with acetyl groups instead of benzyl groups.
2,3,4,6-Tetra-O-methyl-D-glucitol: Contains methyl groups as protecting groups.
2,3,4,6-Tetra-O-benzoyl-D-glucitol: Uses benzoyl groups for protection.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucitol is unique due to the stability and ease of removal of the benzyl protecting groups. Benzyl groups provide robust protection during various synthetic steps and can be selectively removed under mild conditions, making this compound highly valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C34H38O6 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |
Clé InChI |
MQOUZFJJURBWAX-KMKAFXEASA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)
![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)

![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)

![(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)





